Tyr-Pro-Phg-Phe-NH2

Description

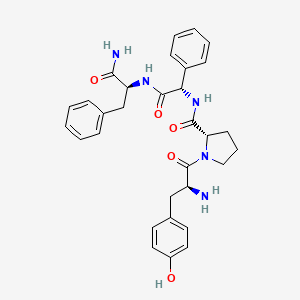

Tyr-Pro-Phg-Phe-NH₂ is a synthetic tetrapeptide amide hypothesized to interact with opioid receptors. These peptides share a conserved N-terminal tyrosine residue, a hallmark of opioid peptides, and exhibit varying receptor selectivity (mu or delta) depending on their sequence modifications. The inclusion of non-proteinogenic amino acids (e.g., D-configuration residues or phenylglycine, Phg) can significantly alter receptor binding and functional outcomes .

Properties

Molecular Formula |

C31H35N5O5 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)29(39)35-27(22-10-5-2-6-11-22)30(40)34-25(28(33)38)19-20-8-3-1-4-9-20/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27-/m0/s1 |

InChI Key |

CLTFAZZUUWSIAO-FWEHEUNISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Phg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (phenylglycine, proline, and tyrosine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automation and high-throughput techniques are often employed to produce peptides in bulk.

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-Phg-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptide analogs with altered sequences.

Scientific Research Applications

Tyr-Pro-Phg-Phe-NH2 has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential biological activities, including interactions with receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, such as analgesic properties

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tyr-Pro-Phg-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, similar peptides have been shown to interact with opioid receptors, leading to analgesic effects . The pathways involved in these interactions often include receptor binding, signal transduction, and subsequent physiological responses.

Comparison with Similar Compounds

Sequence and Structural Features

| Compound | Sequence | Key Structural Modifications | Receptor Selectivity |

|---|---|---|---|

| Tyr-Pro-Trp-Phe-NH₂ | Tyr-Pro-Trp-Phe-NH₂ | Trp at position 3 | Mu-opioid agonist |

| Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | D-Met², extended C-terminal | Delta-opioid agonist |

| Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | D-Ala², Gly⁴, longer chain | Mu-opioid agonist |

| (1DME)Y8Fa | D-Tyr-D-Leu-[N-Me]-Phe-Gln-Pro… | D-amino acids, N-methylation | Mixed effects |

| H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ | Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ | Extended N-terminal, Lys insertion | Unknown |

Key Observations :

- D-amino acids (e.g., D-Met in Dermenkephalin) enhance delta-opioid selectivity and metabolic stability .

- Aromatic residues (Trp, Phe) at position 3 or 4 correlate with mu-opioid affinity, as seen in Tyr-Pro-Trp-Phe-NH₂ .

- N-terminal modifications (e.g., D-Tyr in (1DME)Y8Fa) can convert agonists into antagonists depending on assay context .

Functional and Pharmacological Profiles

Receptor Binding and Selectivity

- Tyr-Pro-Trp-Phe-NH₂ (Endomorphin-2) : Exhibits high mu-opioid receptor (MOR) affinity (Ki < 1 nM) and negligible delta-opioid (DOR) activity, making it a potent analgesic .

- Dermenkephalin : Binds DOR with Ki ≈ 0.8 nM and shows >1,000-fold selectivity over MOR, enabling targeted delta-mediated effects (e.g., neuroprotection) .

- (1DME)Y8Fa: Dual agonist/antagonist behavior—reduces intestinal motility via MOR agonism but antagonizes analgesia in nociception assays .

Physicochemical Properties

Notes:

- Thermal stability : H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ demonstrates exceptional resistance to decomposition at high temperatures .

- Toxicity: Limited data available for most peptides; H-Phe(4-NH2)-OH shows warnings for skin/eye irritation .

Mechanistic and Clinical Implications

- Mu-selective peptides (e.g., Tyr-Pro-Trp-Phe-NH₂) are prioritized for pain management but face challenges like rapid enzymatic degradation .

- Delta-selective agonists (e.g., Dermenkephalin) are explored for neuropathic pain and mood disorders but may lack central penetration .

- Mixed-profile analogs (e.g., (1DME)Y8Fa) highlight the complexity of designing peptides with tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.